N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine
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Overview
Description
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a dimethoxyphenyl group, a fluorophenyl group, and a phenyl group. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a dimethoxybenzene derivative and a suitable leaving group.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a halogenated pyrimidine intermediate.
Final Assembly: The final compound is obtained by reacting the intermediate with an appropriate amine under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine
- N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-bromophenyl)-6-phenylpyrimidin-2-amine
- N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-methylphenyl)-6-phenylpyrimidin-2-amine
Uniqueness
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs with different substituents. This uniqueness can influence its biological activity, making it a valuable compound for specific research and therapeutic applications.
Properties
IUPAC Name |
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O2/c1-31-21-13-10-19(24(14-21)32-2)16-27-30-25-28-22(17-6-4-3-5-7-17)15-23(29-25)18-8-11-20(26)12-9-18/h3-16H,1-2H3,(H,28,29,30)/b27-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEUMYGWCNOGLP-YUMHPJSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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